2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine
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Overview
Description
2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a methanesulfonyl group, a pyrrolidine ring, and a pyrazine ring
Mechanism of Action
The compound also contains a furan ring, which is another common structure in bioactive compounds. Furan derivatives have been used in the synthesis of a variety of compounds with diverse biological activities.
The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and the presence of functional groups can influence absorption, distribution, metabolism, and excretion (ADME) properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-ylmethanesulfonyl chloride, which is then reacted with pyrrolidine to form the intermediate compound. This intermediate is subsequently coupled with pyrazine-1-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The methanesulfonyl group can be reduced to a methyl group.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and sulfonic acids.
Reduction: Methyl derivatives and pyrrolidine derivatives.
Substitution: Amino-pyrazines and thio-pyrazines.
Scientific Research Applications
2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyridine
- 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrimidine
- 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}quinoline
Uniqueness
2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and methanesulfonyl group provides unique reactivity, while the pyrrolidine and pyrazine rings contribute to its potential bioactivity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c18-14(13-8-15-4-5-16-13)17-6-3-12(9-17)22(19,20)10-11-2-1-7-21-11/h1-2,4-5,7-8,12H,3,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVBTFNWXGZLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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